molecular formula C6H8N2O2 B1353676 ethyl 1H-pyrazole-3-carboxylate CAS No. 5932-27-4

ethyl 1H-pyrazole-3-carboxylate

Cat. No.: B1353676
CAS No.: 5932-27-4
M. Wt: 140.14 g/mol
InChI Key: MSPOSRHJXMILNK-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrazole-3-carboxylate is a heterocyclic organic compound featuring a pyrazole ring substituted with an ester group at the 3-position. This compound serves as a versatile scaffold in medicinal chemistry, materials science, and organic synthesis due to its tunable electronic and steric properties. Its structure allows for functionalization at the 1-, 4-, and 5-positions, enabling the synthesis of diverse derivatives with applications ranging from corrosion inhibition to pharmaceutical development .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1H-pyrazole-3-carboxylate can be synthesized through various methods. One common approach involves the cyclization of β-ketoesters with hydrazines. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions yields the desired pyrazole derivative . Another method includes the use of 1,3-diketones and hydrazine derivatives, which undergo cyclocondensation to form the pyrazole ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Ethyl 1H-pyrazole-3-carboxylate has garnered attention in pharmaceutical research due to its potential anti-inflammatory and anticancer properties.

Case Study: Anti-inflammatory Activity

A study synthesized a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives, which were evaluated for their anti-inflammatory effects using a carrageenan-induced inflammation model in rats. The results indicated that certain derivatives exhibited significant anti-inflammatory activity compared to control groups, suggesting that modifications to the pyrazole scaffold can enhance therapeutic efficacy .

Agrochemical Applications

In agricultural chemistry, this compound serves as a crucial intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. Its ability to improve crop protection and yield is well-documented.

Table: Agrochemical Applications

CompoundTypeApplication
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylateFungicideEffective against various fungal pathogens
Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylateHerbicideBroad-spectrum herbicidal activity

The synthesis of these compounds typically involves reacting this compound with various aromatic and aliphatic groups to enhance biological activity against pests .

Material Science Applications

This compound is utilized in material science for the development of advanced materials. It contributes to the formulation of polymers with enhanced thermal and mechanical properties.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can significantly improve their durability and resistance to thermal degradation. This application is particularly beneficial in industries requiring high-performance materials .

Analytical Chemistry Applications

In analytical chemistry, this compound is used as a standard reference compound for detecting and quantifying similar compounds in complex mixtures.

Analytical Methods

Various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), employ this compound as a calibration standard, facilitating accurate quantification in environmental and biological samples .

Mechanism of Action

The mechanism of action of ethyl 1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with active sites, influencing the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Pyrazole-3-Carboxylate Derivatives

The physicochemical and functional properties of ethyl 1H-pyrazole-3-carboxylate derivatives are highly dependent on substituents. Below is a detailed comparison with structurally related compounds:

Substituent Effects on Physical Properties

Compound Name Substituents Melting Point (°C) Yield (%) Key Structural Features Reference
This compound None (parent compound) Not reported - Base structure with ester at 3-position
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) 5-methyl, 1-(nitrophenylamino)methyl Not reported Not reported Enhanced corrosion inhibition due to NO₂
Ethyl 1-(2,4-dichlorophenyl)-5-(2-methoxy-2-oxoethyl)-1H-pyrazole-3-carboxylate (8f) 1-(2,4-dichlorophenyl), 5-(methoxyoxoethyl) 81–82 72 Chlorine atoms enhance lipophilicity
Ethyl 1-phenyl-5-(p-tolyl)-1H-pyrazole-3-carboxylate (3a) 1-phenyl, 5-(p-tolyl) 84–86 76 Aryl groups increase steric bulk
Ethyl 5-(4-hydroxyphenyl)-1-(p-tolyl)-1H-pyrazole-3-carboxylate (30f) 5-(4-hydroxyphenyl), 1-(p-tolyl) 199–200 62 Hydroxyl group enables hydrogen bonding
Ethyl 5-(acetoxymethyl)-1H-pyrazole-3-carboxylate (17b) 5-(acetoxymethyl) Not reported (oil) 15 Acetoxymethyl group lowers reaction yield

Key Observations :

  • Aryl and Halogen Substituents: Derivatives with electron-withdrawing groups (e.g., NO₂ in L6, Cl in 8f) exhibit improved corrosion inhibition or biological activity due to enhanced electrophilicity .
  • Hydrophilic Groups : The hydroxyl group in 30f increases melting point (199–200°C) via hydrogen bonding, contrasting with oily derivatives like 17b .
  • Steric Effects : Bulky substituents (e.g., p-tolyl in 3a) reduce reactivity in cyclization reactions, as seen in failed attempts with this compound (3a) .

Structural Analogues and Commercial Derivatives

  • Ethyl 4-methyl-1H-pyrazole-3-carboxylate : Structural similarity (0.87) to the parent compound but with reduced polarity due to the 4-methyl group .
  • Ethyl 5-(4-butylphenyl)-1H-pyrazole-3-carboxylate : Higher molecular weight (272.35 g/mol) and lipophilicity, suitable for hydrophobic interactions in drug design .

Biological Activity

Ethyl 1H-pyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, synthesized derivatives, and structure-activity relationships.

Overview of this compound

This compound belongs to the pyrazole class of compounds, which are known for their varied biological activities. The compound's structure features a carboxylate group that can influence its reactivity and biological interactions.

Antimicrobial Activity

Synthesis and Testing
A series of this compound derivatives have been synthesized and evaluated for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Key Findings

  • Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate demonstrated a minimum inhibitory concentration (MIC) of 0.038 µmol/mL against Escherichia coli and 0.067 µmol/mL against Pseudomonas aeruginosa, comparable to ampicillin (MIC = 0.033 and 0.067 µmol/mL) .
  • Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate showed an MIC of 0.015 µmol/mL against Candida parapsilosis, outperforming fluconazole (MIC = 0.020 µmol/mL) .

Anti-inflammatory Activity

Research Studies
Recent studies have focused on the anti-inflammatory potential of this compound derivatives. The evaluation was conducted using the carrageenan-induced paw edema model in rats.

Results

  • Compounds such as ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate exhibited notable anti-inflammatory effects, significantly reducing inflammation compared to control groups .
  • The study concluded that modifications on the pyrazole scaffold could enhance anti-inflammatory activity, suggesting a structure-activity relationship that warrants further exploration .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Various substituents on the pyrazole ring can significantly impact their efficacy.

CompoundSubstituentAntimicrobial Activity (MIC)Anti-inflammatory Activity
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-E. coli: 0.038 µmol/mLSignificant
Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-C. parapsilosis: 0.015 µmol/mLModerate
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole--Significant

Case Studies

Several case studies have highlighted the potential applications of this compound derivatives in medicinal chemistry:

  • Antimicrobial Applications : A study reported the synthesis of various derivatives that showed promising antimicrobial activity against resistant strains of bacteria, indicating their potential as new therapeutic agents .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of these compounds, showcasing their ability to mitigate inflammation in animal models effectively .

Q & A

Basic Questions

Q. What are the primary synthetic routes for ethyl 1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via cyclocondensation of hydrazines with β-keto esters. For example, microwave irradiation accelerates reactions (e.g., 2-cyano-N-cyclohexylacetamide with phenyl isothiocyanate) compared to conventional heating, reducing reaction times and improving yields (62–91%) . Chlorination steps using N-chlorosuccinimide (NCS) in DMF at 70°C are also critical for introducing substituents . Solvent choice (e.g., DMF vs. EtOAc) and catalysts (e.g., Na₂SO₄ for drying) significantly affect purity and scalability .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound and its derivatives?

Key techniques include:

  • ¹H NMR : Assigns substituent positions (e.g., aromatic protons at δ 6.33–7.63 ppm) and confirms ester groups (q, δ 4.14 ppm for –OCH₂CH₃) .
  • FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH groups .
  • Mass spectrometry (MS) : Determines molecular ions (e.g., [M+H]⁺ at m/z 273–379) and fragmentation patterns .
  • Elemental analysis : Validates purity (>98%) and stoichiometry .

Q. What are the key physicochemical properties of this compound?

  • Molecular weight : 140.14 g/mol .
  • Melting point : 148–154°C (varies with substituents; e.g., 4-chloro derivatives melt at 199–200°C) .
  • Solubility : Lipophilic esters dissolve in organic solvents (DMF, EtOAc), while polar derivatives require aqueous-organic mixtures .

Advanced Research Questions

Q. How is X-ray crystallography applied to determine the crystal structure of pyrazole derivatives, and what software tools are recommended?

Single-crystal X-ray diffraction resolves bond lengths/angles (e.g., C–N bonds at 1.34–1.38 Å) and confirms regiochemistry. Software like SHELXL (for refinement) and SIR97 (for direct methods) are industry standards. For example, SHELXL handles high-resolution data and twinned crystals, while SIR97 automates phase determination . Crystal structures of ethyl 1,5-diphenyl derivatives (e.g., C16H14N2O2) validate steric effects of substituents .

Q. How can substituent engineering modulate the biological activity of pyrazole-3-carboxylate derivatives?

Substituents at positions 1, 4, and 5 influence bioactivity:

  • Electron-withdrawing groups (e.g., –Cl, –CF₃) enhance antimicrobial activity via increased electrophilicity .
  • Hydrophobic groups (e.g., benzyl, phenethyl) improve membrane permeability, critical for enzyme inhibition (e.g., Chikungunya virus P2 cysteine) .
  • Hydroxyl groups (e.g., 4-hydroxyphenyl) enable hydrogen bonding with targets (e.g., kinase active sites) .

Q. What role do DFT calculations play in understanding the electronic structure of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts HOMO-LUMO gaps (e.g., ~4.5 eV), revealing charge transfer dynamics. Optimized geometries align with experimental XRD data, validating steric effects of cyclohexyl or aryl substituents .

Q. How can researchers resolve contradictions in synthetic yields or purity across studies?

Contradictions arise from:

  • Reagent purity : Impure NCS reduces chlorination efficiency .
  • Chromatography methods : Combiflash purification (30% EtOAc/hexane) vs. silica gel columns impact recovery .
  • Microwave parameters : Power (300–600 W) and irradiation time affect cyclization completeness .

Q. What strategies optimize this compound as a precursor for fused heterocyclic systems?

Reactivity at the ester group enables:

  • Hydrolysis : To carboxylic acids for amide coupling (e.g., with 3-aminopyrazoles) .
  • Cyclization : With thiourea or o-phenylenediamine to form thiazoles or benzimidazoles .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids (e.g., tetramethyl dioxaborolane) .

Q. How are pyrazole-3-carboxylate derivatives evaluated for pharmacological activity?

  • Enzyme assays : IC₅₀ values against targets (e.g., Chikungunya P2 cysteine) .
  • ADMET profiling : LogP (2.5–3.5) and topological polar surface area (TPSA ~60 Ų) predict bioavailability .
  • Cytotoxicity : MTT assays on cell lines (e.g., HepG2) assess selectivity .

Q. What methods ensure high purity of this compound derivatives for crystallography or bioassays?

  • Recrystallization : From ethanol/water mixtures removes polar impurities .
  • HPLC : Reverse-phase C18 columns (MeCN/H₂O gradient) separate regioisomers .
  • Elemental analysis : Confirms ≤0.5% residual solvents (e.g., DMF) .

Properties

IUPAC Name

ethyl 1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-10-6(9)5-3-4-7-8-5/h3-4H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPOSRHJXMILNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5932-27-4
Record name Ethyl 1H-pyrazole-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To 1H-pyrazole-5-carboxylic acid (8.21 g, 73.2 mmol) in EtOH (100 mL) was added concentrated sulfuric acid (21.6 g, 220 mmol). The reaction mixture was heated to 80° C. for 16 hours. The mixture was cooled to ambient temperature and concentrated under reduced pressure. The residue was diluted with EtOAc (200 mL) and 2N NaOH aqueous solution was added until pH=8. The phases were separated and the organic phase was washed with saturated NaHCO3 aqueous solution (50 mL) and brine (20 mL), dried (Na2SO4), and concentrated to give the product (6.36 g).
Quantity
8.21 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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